methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (S)-2-amino-3-(3-fluorophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the nature of the target and the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(2-fluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate
Uniqueness
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The (2S) stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from its isomers and analogs .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |
InChI Key |
BZIPAMJMCZCLFS-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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